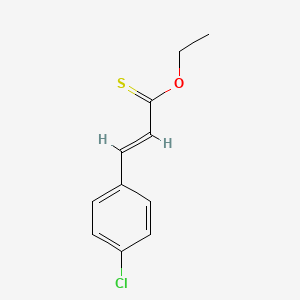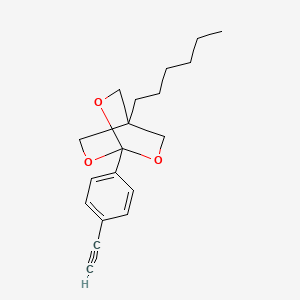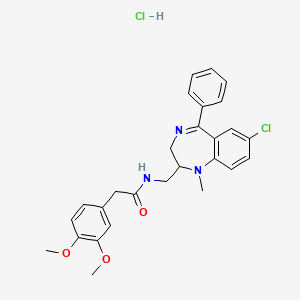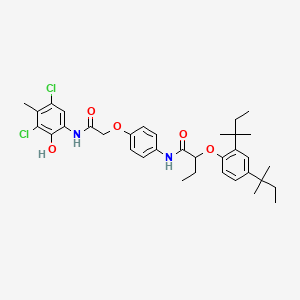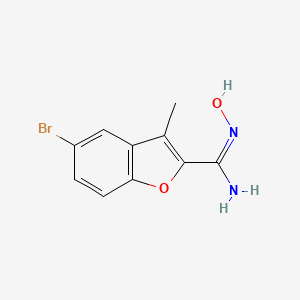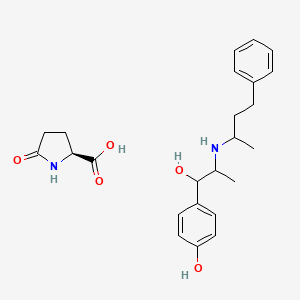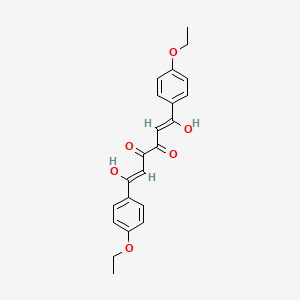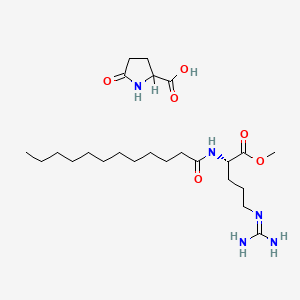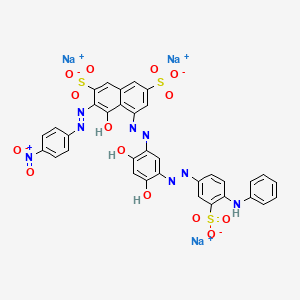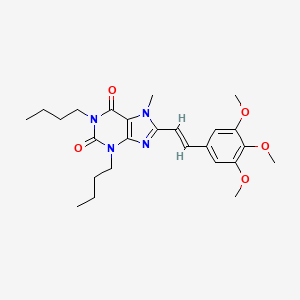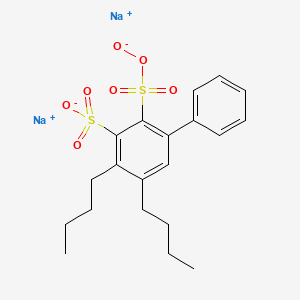
(1,1'-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is a heterocyclic organic compound with the molecular formula C20H26O7S2.2Na. It is commonly used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials .
Biology
In biological research, this compound is used in studies involving enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways .
Medicine
In medicine, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Benzidinedisulfonic acid: Used in the production of azo dyes.
Thorin indicator: Used as an indicator in various chemical analyses.
Uniqueness
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a versatile and valuable compound .
Eigenschaften
CAS-Nummer |
63021-88-5 |
|---|---|
Molekularformel |
C20H24Na2O7S2 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
disodium;2,3-dibutyl-6-oxidooxysulfonyl-5-phenylbenzenesulfonate |
InChI |
InChI=1S/C20H26O7S2.2Na/c1-3-5-10-16-14-18(15-11-8-7-9-12-15)20(29(25,26)27-21)19(28(22,23)24)17(16)13-6-4-2;;/h7-9,11-12,14,21H,3-6,10,13H2,1-2H3,(H,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
OYBWMFFTLWJGMM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC1=CC(=C(C(=C1CCCC)S(=O)(=O)[O-])S(=O)(=O)O[O-])C2=CC=CC=C2.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


